molecular formula C17H20O4 B14739108 1,3-Benzodioxol-5-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate CAS No. 6316-51-4

1,3-Benzodioxol-5-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate

Cat. No.: B14739108
CAS No.: 6316-51-4
M. Wt: 288.34 g/mol
InChI Key: SXYKYOGNENTRFZ-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a benzodioxole ring, a cyclopropane ring, and a carboxylate group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate typically involves multiple steps, including the formation of the benzodioxole ring and the cyclopropane ring. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the benzodioxole ring, followed by cyclopropanation reactions to introduce the cyclopropane ring. The final step involves esterification to form the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the benzodioxole ring.

Scientific Research Applications

1,3-Benzodioxol-5-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. For example, in anticancer research, this compound may target microtubules and tubulin proteins, leading to mitotic blockade and apoptosis of cancer cells . The benzodioxole ring and cyclopropane ring play crucial roles in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxol-5-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate is unique due to its combination of structural features, which contribute to its distinct chemical and biological properties

Properties

CAS No.

6316-51-4

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

1,3-benzodioxol-5-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C17H20O4/c1-10(2)7-12-15(17(12,3)4)16(18)21-11-5-6-13-14(8-11)20-9-19-13/h5-8,12,15H,9H2,1-4H3

InChI Key

SXYKYOGNENTRFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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